molecular formula C5H10ClF2NO B8189761 (S)-5,5-Difluoro-piperidin-3-ol hydrochloride

(S)-5,5-Difluoro-piperidin-3-ol hydrochloride

Cat. No.: B8189761
M. Wt: 173.59 g/mol
InChI Key: ORZOEWZVRCZMAK-WCCKRBBISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-5,5-Difluoro-piperidin-3-ol hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features two fluorine atoms and a hydroxyl group, making it a unique and versatile compound.

Preparation Methods

The synthesis of (S)-5,5-Difluoro-piperidin-3-ol hydrochloride typically involves several steps, including the introduction of fluorine atoms and the formation of the piperidine ring. One common method involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

(S)-5,5-Difluoro-piperidin-3-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to modify the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-5,5-Difluoro-piperidin-3-ol hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-5,5-Difluoro-piperidin-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and hydroxyl group play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

(S)-5,5-Difluoro-piperidin-3-ol hydrochloride can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the fluorine atoms and hydroxyl group.

    4-Fluoropiperidine: A similar compound with a single fluorine atom.

    3-Hydroxypiperidine: A compound with a hydroxyl group but no fluorine atoms.

The presence of two fluorine atoms and a hydroxyl group in this compound makes it unique and potentially more effective in certain applications due to its enhanced reactivity and binding properties.

Properties

IUPAC Name

(3S)-5,5-difluoropiperidin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-4(9)2-8-3-5;/h4,8-9H,1-3H2;1H/t4-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOEWZVRCZMAK-WCCKRBBISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNCC1(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CNCC1(F)F)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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